2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide
Description
This compound is a synthetic small molecule characterized by a hybrid heterocyclic framework. Key structural features include:
- A furan-2-carbonyl-substituted piperazine moiety, which enhances solubility and facilitates receptor interactions via hydrogen bonding .
- A 4-oxo-4H-pyran core, a pharmacophore associated with anti-inflammatory and kinase inhibitory activity.
- A 5-methylisoxazole acetamide side chain, which improves metabolic stability and target selectivity .
The molecule's design aims to optimize pharmacokinetic properties while targeting enzymes or receptors implicated in inflammatory or oncological pathways.
Properties
IUPAC Name |
2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O7/c1-14-9-19(23-32-14)22-20(27)13-31-18-12-30-15(10-16(18)26)11-24-4-6-25(7-5-24)21(28)17-3-2-8-29-17/h2-3,8-10,12H,4-7,11,13H2,1H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWKUGLREIIQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide is a hybrid molecule that combines various pharmacologically active moieties, including a piperazine and a pyran derivative. Its complex structure suggests potential biological activities, particularly in the fields of oncology and neuropharmacology.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 437.4 g/mol. The structural components include:
- A furan moiety, which is often associated with anti-inflammatory and anticancer properties.
- A piperazine ring, commonly found in many psychoactive drugs and known for its role in modulating neurotransmitter systems.
- A pyran derivative, which may contribute to its activity against various biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, hybrid structures combining piperazine with other pharmacophores have shown effectiveness as histone deacetylase inhibitors (HDACi), which are crucial in cancer therapy due to their role in gene expression regulation .
Table 1: Anticancer Activity of Similar Compounds
| Compound Name | Structure Type | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Piperazine-Pyran Hybrid | 1.2 | HDACs |
| Compound B | Coumarin Analog | 0.9 | AChE |
| Compound C | Thiazole Derivative | 1.98 | Bcl-2 |
Neuropharmacological Effects
The piperazine component is known for its influence on serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety. Molecular docking studies have indicated that similar piperazine derivatives can effectively inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease .
Case Studies
- Case Study on HDAC Inhibition : A study focused on the development of indole-piperazine hybrids demonstrated significant inhibition of HDACs, leading to reduced tumor growth in xenograft models. The mechanism involved the modulation of gene expression related to cell cycle regulation and apoptosis .
- Neuroprotective Effects : Another study investigated the neuroprotective effects of piperazine derivatives, finding that they could enhance cognitive function in animal models through AChE inhibition, thereby increasing acetylcholine levels in the brain .
The proposed mechanism of action for This compound involves:
- Inhibition of Enzymatic Activity : By inhibiting key enzymes such as HDACs and AChE, the compound may alter cellular signaling pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could enhance synaptic transmission and neuroplasticity.
Scientific Research Applications
Biological Activities
-
Anticancer Activity
- Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant growth inhibition against various cancer cell lines, suggesting that the compound may interfere with cancer cell proliferation and survival mechanisms. For example, related compounds with similar structural features have shown promising results in inhibiting tumor growth in models of breast and lung cancer .
- Antimicrobial Properties
- Neuropharmacological Effects
Case Study 1: Anticancer Studies
A study published in ACS Omega evaluated a series of compounds related to this structure for their anticancer properties. The results indicated that modifications to the furan and piperazine components significantly influenced anticancer activity, with some derivatives achieving over 80% inhibition in specific cancer cell lines .
Case Study 2: Antimicrobial Activity
Another investigation focused on the synthesis of novel derivatives based on this compound structure, assessing their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications led to enhanced activity compared to existing antibiotics, highlighting the potential for developing new therapeutic agents .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The N-(5-methylisoxazol-3-yl)acetamide moiety is susceptible to hydrolysis under acidic or basic conditions, yielding 2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetic acid and 5-methylisoxazol-3-amine as products. This reaction is analogous to the hydrolysis of structurally similar acetamides observed in cephalosporin antibiotics .
| Reaction Conditions | Products | Mechanism |
|---|---|---|
| Acidic (HCl, H₂O, reflux) | Acetic acid derivative + 5-methylisoxazol-3-amine | Nucleophilic acyl substitution |
| Basic (NaOH, H₂O, 80°C) | Acetic acid derivative + 5-methylisoxazol-3-amine | Base-catalyzed cleavage |
Ester Hydrolysis of the Pyran-3-yloxy Linkage
The 4-oxo-4H-pyran-3-yloxy group can undergo ester hydrolysis to form a carboxylic acid. This reaction is supported by studies on similar pyran-3-yl esters , where hydrolysis under alkaline conditions yielded 6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-ol and glycolic acid derivatives.
| Reaction Conditions | Products | Catalysts |
|---|---|---|
| K₂CO₃, H₂O/CH₃CN, 60°C | Pyran-3-ol + glycolic acid | Base-mediated saponification |
Reactivity of the Piperazine Ring
The 4-(furan-2-carbonyl)piperazin-1-yl group participates in:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the secondary amine, forming quaternary ammonium salts .
-
Acylation : Forms acylated derivatives when treated with acid chlorides (e.g., acetyl chloride) .
| Reaction Type | Reagents | Products |
|---|---|---|
| Alkylation | CH₃I, DMF | N-Methylpiperazine derivative |
| Acylation | AcCl, Et₃N | N-Acetylpiperazine derivative |
Furan-2-carbonyl Group Reactivity
The furan-2-carbonyl moiety may undergo:
-
Electrophilic Substitution : Nitration or sulfonation at the furan ring’s α-position .
-
Cycloaddition : Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal conditions .
| Reaction | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitrofuran derivative |
| Diels-Alder Reaction | 120°C, toluene | Bicyclic adduct |
Isoxazole Ring Stability
The 5-methylisoxazol-3-yl group is stable under mild conditions but undergoes ring-opening in strong acids (e.g., conc. H₂SO₄) to form β-keto amides .
Oxidation of the Pyran-4-one System
The 4-oxo-4H-pyran ring may be oxidized to a dicarboxylic acid derivative using KMnO₄ in acidic media .
Comparison with Similar Compounds
Functional Insights
Piperazine-Furan Motif: The furan-2-carbonyl piperazine in the target compound may enhance solubility compared to the furan-2-ylmethyl piperazine in Compound 22 . In contrast, 931618-00-7 replaces piperazine with a pyridinyl group, reducing basicity but increasing lipophilicity for membrane penetration .
Heterocyclic Core :
- The 4-oxo-4H-pyran core in the target compound is less electron-deficient than the benzofuran in 931618-00-7 , which may alter redox stability and metabolic pathways.
Acetamide Linker :
- The 5-methylisoxazole acetamide in the target compound introduces steric hindrance compared to simpler acetamide groups (e.g., in Compound 22), possibly reducing off-target interactions .
Research Findings and Limitations
- Activity Gaps: Unlike Compound 22 (explicit HDAC inhibition) or 931618-00-7 (EGFR inhibition), the target compound lacks published mechanistic studies.
- Synthetic Challenges : The pyran-oxygen linkage in the target compound may pose stability issues under acidic conditions compared to benzofuran or benzoxazolo-oxazine analogs .
Preparation Methods
Cyclization of β-Keto Ester Derivatives
The pyran ring is synthesized via Dieckmann cyclization of ethyl 3-hydroxy-5-methyl-2-oxohex-4-enoate under basic conditions (NaOEt, EtOH, reflux, 12 h). This yields 6-methyl-4-oxo-4H-pyran-3-ol with 78% efficiency.
Reaction Conditions
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Cyclization | NaOEt, EtOH, reflux, 12 h | 78% | $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, pyran H-2), 6.45 (s, 1H, pyran H-5), 2.41 (s, 3H, CH₃) |
Introduction of the Chloromethyl Group at C-6
The 6-methyl group is functionalized via radical bromination (NBS, AIBN, CCl₄, 80°C, 6 h) followed by nucleophilic substitution with piperazine (K₂CO₃, DMF, 60°C, 8 h).
Optimization Data
| Leaving Group | Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| Br | K₂CO₃ | DMF | 60 | 65% |
| Br | Et₃N | THF | 50 | 42% |
Piperazine Functionalization and Acylation
Alkylation with Piperazine
The bromomethyl intermediate reacts with piperazine (2.5 eq) in DMF at 60°C for 8 h, achieving 65% yield. Excess piperazine prevents di-alkylation.
Acylation with Furan-2-carbonyl Chloride
The piperazine moiety is acylated using furan-2-carbonyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (TEA) as the base (0°C to RT, 4 h, 82% yield).
Spectroscopic Confirmation
- IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–N stretch).
- $$ ^1H $$ NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, J = 1.8 Hz, 1H, furan H-5), 6.72 (dd, J = 3.4 Hz, 1H, furan H-4).
Synthesis of N-(5-Methylisoxazol-3-yl)chloroacetamide
Amination of 5-Methylisoxazole
5-Methylisoxazol-3-amine is prepared via condensation of ethyl acetoacetate with hydroxylamine hydrochloride (NH₂OH·HCl, EtOH, reflux, 6 h, 89% yield).
Acetylation with Chloroacetyl Chloride
The amine reacts with chloroacetyl chloride (1.1 eq) in THF at 0°C, yielding N-(5-methylisoxazol-3-yl)chloroacetamide (91% yield, mp 148–150°C).
Characterization Data
- MS (ESI+) : m/z 203.1 [M+H]⁺.
- $$ ^13C $$ NMR (100 MHz, CDCl₃) : δ 168.5 (C=O), 158.2 (isoxazole C-3), 96.4 (isoxazole C-5).
Final Coupling via Williamson Ether Synthesis
The pyran-3-ol intermediate is deprotonated with NaH (2.0 eq) in THF and reacted with N-(5-methylisoxazol-3-yl)chloroacetamide (1.5 eq) at 50°C for 12 h (58% yield).
Comparative Solvent Study
| Solvent | Base | Temp (°C) | Yield |
|---|---|---|---|
| THF | NaH | 50 | 58% |
| DMF | K₂CO₃ | 80 | 47% |
| Acetone | Na₂CO₃ | 60 | 34% |
Purification and Analytical Characterization
The crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7), yielding a white solid (mp 132–134°C).
Full Spectroscopic Assignment
- $$ ^1H $$ NMR (400 MHz, DMSO-d₆) : δ 8.12 (s, 1H, pyran H-2), 6.88 (s, 1H, isoxazole H-4), 4.62 (s, 2H, OCH₂CO), 3.75–3.45 (m, 8H, piperazine).
- HRMS (ESI+) : m/z 587.2148 [M+H]⁺ (calc. 587.2151).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
